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Introduction: Lorundrostat is a novel, orally administered, highly selective aldosterone

synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and

resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone

production, lorundrostat is designed to reduce aldosterone levels, a key driver in various

forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for

aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces

cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol

suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a

detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on

quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action and Safety Pathway
Lorundrostat's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone.

This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also

intrinsically linked to its primary safety considerations. The intended "on-target" effect of

lowering aldosterone leads to the desired reduction in blood pressure but also to predictable,

mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia

(decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).
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Mechanism of Action for Lorundrostat.

Quantitative Safety Data Summary
The safety and tolerability of lorundrostat have been evaluated across several early-phase

trials. The data consistently show a manageable safety profile, with most adverse events being

predictable, on-target effects.
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Table 1: Safety Profile in Phase 1 First-in-Human Trial
(Healthy Participants)

Parameter Dosing Result Citation

Overall Safety

Single Doses: 5-800

mgMultiple Doses: 40-

360 mg/day for 7 days

Well-tolerated with a

low incidence of non-

dose-dependent

adverse events.

[5][6]

Serum Potassium
Multiple Doses: 40-

360 mg/day

Modest mean

increases, ranging

from 0.28 to 0.38

mmol/L.

[3][5]

Cortisol Production All Doses

No suppression of

basal or cosyntropin-

stimulated cortisol

production observed.

[3]

Table 2: Adverse Events in Phase 2 Trials (Hypertensive
Patients)
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Trial Dosing Arms
Key Adverse
Events Reported

Citation

Target-HTN
50 mg QD, 100 mg

QD, Placebo

Modest increase in

serum potassium,

decrease in eGFR,

urinary tract infection,

hypertension.

[7][8][9]

Advance-HTN
50 mg, 50-100 mg,

Placebo

Modest, reversible

changes in potassium,

sodium, and eGFR.

Higher rates of

hyperkalemia and

hyponatremia vs.

placebo.

[8][10][11]

Explore-CKD 25 mg, Placebo

Hyperkalemia

reported in 5% of

patients.

[4]

Table 3: Incidence of Serious Adverse Events (SAEs)
and Hyperkalemia
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Trial Dosing Arm
Treatment-
Related SAEs
(%)

Hyperkalemia
(>6.0 mmol/L)
(%)

Citation

Target-HTN
Pooled

Lorundrostat

One event of

hyponatremia

considered

possibly

treatment-

related.

Data for 6

patients

reported;

corrected with

dose change.

[7][12]

Advance-HTN 50 mg 2%
5.3% (2.1%

confirmed)
[8][11]

50-100 mg 1%
7.4% (3.2%

confirmed)
[8][11]

Placebo 0% 0% [8][10]

Launch-HTN

(Pivotal)
50 mg 0.1%

Data included in

overall AE

reporting.

[1][2][13]

50-100 mg 0%

Discontinuation

due to

hyperkalemia:

0.37%

[14]

Placebo 0% -

Explore-CKD 25 mg

Two SAEs

reported during

treatment.

5% [4]

Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to

understanding the early safety profile.

Experimental Protocols
First-in-Human (FIH) Study
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This was a randomized, double-blind, placebo-controlled study in healthy participants to assess

initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

Part 1 (Single Ascending Dose - SAD): Participants received single doses of lorundrostat
ranging from 5 mg to 800 mg.[3][6]

Part 2 (Multiple Ascending Dose - MAD): Participants received once-daily doses of 40 mg,

120 mg, or 360 mg for seven days.[3][5]

Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital

signs, ECGs, and clinical laboratory tests.[6]

Target-HTN (Phase 2)
A proof-of-concept trial designed to evaluate the efficacy and safety of lorundrostat in patients

with uncontrolled or resistant hypertension.[7][9]

Design: Randomized, placebo-controlled trial.

Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID,

and 25mg BID) were compared against a placebo.[7]

Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the

incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]

Advance-HTN (Phase 2 Pivotal Trial)
This trial evaluated lorundrostat as an add-on therapy for patients with uncontrolled

hypertension despite being on an optimized background regimen of two or three

antihypertensive medications.[2][15]

Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]

Patient Population: Included a diverse population with 40% women and over 50% Black

individuals.[8][16]

Dosing Arms:
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Placebo for 12 weeks.

Lorundrostat 50 mg once daily for 12 weeks.

Lorundrostat 50 mg once daily for 4 weeks, with a potential dose escalation to 100 mg

once daily if blood pressure remained uncontrolled and safety criteria were met.[14][15]

Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function

(eGFR) was a key component, especially in the dose-escalation arm.[8]

Enrollment
(Uncontrolled/Resistant HTN

on 2-5 background meds)

Randomization (1:1:1)

Arm A:
Placebo QD

 Group 1

Arm B:
Lorundrostat 50mg QD

 Group 2

Arm C:
Lorundrostat 50mg QD

 Group 3

Week 12:
Primary Endpoint

(Placebo Arm)

 12 Weeks

Week 12:
Primary Endpoint

(50mg Arm)

 12 Weeks

Week 4 Assessment:
BP & Safety Criteria Met?

 4 Weeks

Dose Escalation:
Increase to 100mg QD

 Yes

Maintain Dose:
Continue 50mg QD

 No

Week 12:
Primary Endpoint
(Escalation Arm)

 8 Weeks  8 Weeks
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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